Whitepaper: 3,5,8,10-Tetrachloro-1,6-pyrenedione (CAS 5355-83-9) – Structural Dynamics, Synthesis, and Advanced Applications
Whitepaper: 3,5,8,10-Tetrachloro-1,6-pyrenedione (CAS 5355-83-9) – Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
As the demand for high-performance organic semiconductors and robust redox mediators accelerates, polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties have become focal points of materials science. 3,5,8,10-Tetrachloro-1,6-pyrenedione (CAS: 5355-83-9) represents a highly engineered derivative of the pyrene core. By strategically introducing four electron-withdrawing chlorine atoms onto the 1,6-pyrenedione scaffold, the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered. This structural modification transforms the molecule into a potent n-type semiconductor, a highly reversible redox-active organic molecule (ORAM), and an efficient metal-free photocatalyst.
This technical guide synthesizes the physicochemical profiling, mechanistic pathways, and field-proven experimental protocols necessary for researchers integrating this compound into advanced electronic and catalytic systems.
Physicochemical Profiling & Structural Dynamics
The core utility of 3,5,8,10-tetrachloro-1,6-pyrenedione stems from its highly conjugated, planar structure combined with the strong inductive effects of its halogen substituents. The dione functionality allows for reversible two-electron redox cycling, while the chlorine atoms stabilize radical anion intermediates during electron transfer processes[1].
Table 1: Quantitative Physicochemical Properties
Data synthesized from standardized chemical registries[1].
| Property | Quantitative Value |
| CAS Number | 5355-83-9 |
| Molecular Formula | C₁₆H₄Cl₄O₂ |
| Molecular Weight | 370.01 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 497.7 ºC at 760 mmHg |
| Flash Point | 254.8 ºC |
| LogP | 5.698 |
| Topological Polar Surface Area | 34.14 Ų |
Mechanistic Pathways: Photocatalysis and Energy Storage
The versatility of pyrenedione derivatives is rooted in their ability to mediate electron transfer efficiently.
In Photocatalysis: Under visible light irradiation, pyrenediones transition to an excited state capable of single-electron transfer (SET). They act as highly efficient, metal-free photocatalysts by activating molecular oxygen to generate superoxide radicals or hydrogen peroxide ( H2O2 ) in situ. This pathway is critical for the selective oxygenation of substrates, such as the epoxidation of electron-deficient alkenes[2]. The tetrachloro-substitution enhances this activity by increasing the electrophilicity of the excited state.
Photocatalytic oxygenation cycle of tetrachloro-pyrenedione.
In Bioelectrocatalysis and Energy Storage: The rigid π -system of the pyrenedione core allows for exceptional π
π stacking with carbon nanotubes (CNTs), making it a superior surface-bound redox mediator. It undergoes a reversible two-electron, two-proton reduction, facilitating rapid electron transfer kinetics between enzymes (like FAD-dependent glucose dehydrogenase) and the electrode surface[3],[4]. Furthermore, its stability in aqueous environments positions it as a promising candidate for Aqueous Organic Flow Batteries (AOFBs).Table 2: Comparative Application Domains
| Application Domain | Mechanistic Role | Key Advantage |
| Photocatalysis | Visible-light driven electron transfer | Metal-free, in situ H2O2 generation |
| Bioelectrocatalysis | Redox mediator for FAD-GDH | Reversible 2e⁻ transfer, strong CNT π -stacking |
| Organic Electronics | Precursor for discotic liquid crystals | Lowered LUMO, enhanced n-type charge mobility |
Field-Proven Experimental Methodologies
To ensure scientific integrity, the following protocols have been designed as self-validating systems, emphasizing the causality behind each experimental choice.
Protocol A: Selective Synthesis via Ruthenium-Catalyzed Oxidation
The synthesis of 3,5,8,10-tetrachloro-1,6-pyrenedione is typically achieved via the selective oxidation of 1,3,6,8-tetrachloropyrene[5].
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Biphasic Dissolution: Dissolve 1,3,6,8-tetrachloropyrene in a biphasic mixture of dichloromethane ( CH2Cl2 ) and water ( H2O ).
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Causality: The biphasic system isolates the highly conjugated organic substrate from the harsh aqueous oxidant, preventing destructive over-oxidation and ring cleavage.
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Catalytic Oxidation: Introduce a catalytic amount of Ruthenium(III) chloride ( RuCl3 ) followed by stoichiometric Sodium periodate ( NaIO4 ).
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Causality: NaIO4 acts as the terminal oxidant to continuously regenerate the active RuO4 species. RuO4 is chosen over Chromium-based oxidants ( CrO3 ) to avoid toxic heavy-metal waste and to ensure high regioselectivity at the pyrene K-region.
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Quenching: Quench the reaction with isopropanol.
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Causality: Isopropanol safely and rapidly reduces any residual, volatile RuO4 back to insoluble, easily filterable RuO2 .
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Purification: Pass the crude organic phase through an activated alumina column using benzene as the eluent.
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Causality: Alumina selectively retains highly polar, over-oxidized byproducts, allowing the target dione to elute cleanly.
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System Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The system validates its completion through the total disappearance of the highly fluorescent pyrene precursor under UV light, coupled with the emergence of a distinct dione carbonyl stretch at ~1640 cm⁻¹ in FTIR spectroscopy.
Synthetic and purification workflow for 3,5,8,10-Tetrachloro-1,6-pyrenedione.
Protocol B: Electrochemical Validation of Redox Reversibility
Before integrating the compound into flow batteries or biosensors, its redox kinetics must be validated.
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Electrolyte Assembly: Dissolve 1 mM of the purified dione in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ).
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Causality: Anhydrous conditions prevent proton-coupled electron transfer (PCET) side reactions. TBAPF6 provides the necessary ionic conductivity without participating in redox events, ensuring the observed peaks are strictly from the pyrenedione.
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Cell Configuration: Utilize a glassy carbon working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ reference electrode.
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Causality: Glassy carbon offers a wide potential window and minimal background capacitance, which is essential for resolving distinct, low-current redox waves.
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Voltammetric Sweeping: Perform Cyclic Voltammetry (CV) sweeping from 0 V to -1.5 V at a scan rate of 50 mV/s.
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System Self-Validation: The protocol is self-validating if a reversible two-electron reduction wave is observed. A peak-to-peak separation ( ΔEp ) approaching 59 mV/n mathematically confirms fast, reversible electron transfer kinetics, validating both the compound's purity and its viability as an ORAM.
Future Trajectories in Materials Science
Beyond catalysis and energy storage, 3,5,8,10-tetrachloro-1,6-pyrenedione serves as a critical building block for synthesizing π -extended discotic liquid crystals[5]. Through cross-coupling reactions at the chlorinated sites, researchers can engineer highly ordered columnar mesophases. These self-assembling architectures exhibit exceptional hole and electron transport abilities, paving the way for next-generation Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
References
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Chemsrc. 3,5,8,10-tetrachloro-1,6-pyrenedione | CAS#:5355-83-9 Chemical & Physical Properties.[1] URL:
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ResearchGate. Pyrenediones as Versatile Photocatalysts for Oxygenation Reactions with in situ Generation of Hydrogen Peroxide under Visible Light.[2] URL:
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ACS Publications. Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization.[3] URL:
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ResearchGate. Synthesis and Phase Structures of Novel π‐Acceptor Discotic Liquid Crystalline Compounds Having a Pyrenedione Core.[5] URL:
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ResearchGate. Insights into carbon-nanotube-assisted electrooxidation of polycyclic aromatic hydrocarbons for mediated bioelectrocatalysis.[4] URL:
